molecular formula C15H16N2O3 B6062913 N-(2-hydroxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-(2-hydroxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No. B6062913
M. Wt: 272.30 g/mol
InChI Key: ZUENZPBWHISXSC-UHFFFAOYSA-N
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Description

This compound belongs to the class of quinolines, which are heterocyclic compounds with a two-ring structure, including a benzene ring fused to a pyridine at two adjacent carbon atoms . Quinolines have a wide range of pharmaceutical and biological activities, making them valuable in drug research and development .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of many studies . Traditional methods often involve the construction of the quinoline scaffold followed by functionalization . Quinoline N-oxides have attracted considerable attention as starting materials for different transformations in organic chemistry .


Molecular Structure Analysis

Quinolines display different tautomeric forms between the carbonyl groups . X-ray structure analyses of numerous compounds of this class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

Quinoline N-oxides have been used in various chemical reactions, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structures and functional groups. Some quinoline derivatives have been found to have antiparasitic properties .

Future Directions

Quinolines continue to be a focus of research due to their diverse biological activities. Future research may explore new synthetic methods, novel derivatives, and potential applications in medicine .

properties

IUPAC Name

N-(2-hydroxyethyl)-2-methyl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9-7-10-3-2-4-11-13(10)17(9)8-12(14(11)19)15(20)16-5-6-18/h2-4,8-9,18H,5-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUENZPBWHISXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

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